6-nitro-9H-pyrido[3,4-b]indole
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Overview
Description
6-Nitro-9H-pyrido[3,4-b]indole, also known as 6-nitro-β-carboline, is a heterocyclic aromatic compound. It belongs to the class of β-carbolines, which are significant due to their presence in various biologically active alkaloids. These compounds are known for their diverse biological activities and are found in both natural and synthetic sources .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-9H-pyrido[3,4-b]indole typically involves the nitration of 9H-pyrido[3,4-b]indole. One common method is the reaction of 9H-pyrido[3,4-b]indole with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 6-Amino-9H-pyrido[3,4-b]indole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the parent compound.
Scientific Research Applications
6-Nitro-9H-pyrido[3,4-b]indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of dyes and pigments due to its aromatic structure
Mechanism of Action
The mechanism of action of 6-nitro-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets. It is known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition occurs through the binding of the compound to the heme group of the enzyme, preventing the binding of oxygen and subsequent metabolic reactions . Additionally, it can intercalate into DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
6-Nitro-9H-pyrido[3,4-b]indole can be compared with other β-carbolines such as:
Norharman: Lacks the nitro group and has different biological activities.
Harman: Similar structure but with a methyl group instead of a nitro group.
Pinoline: Contains a methoxy group and is known for its psychoactive properties
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
6453-23-2 |
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Molecular Formula |
C11H7N3O2 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
6-nitro-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H7N3O2/c15-14(16)7-1-2-10-9(5-7)8-3-4-12-6-11(8)13-10/h1-6,13H |
InChI Key |
OMKXGOVZKHGTEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C=NC=C3 |
Origin of Product |
United States |
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